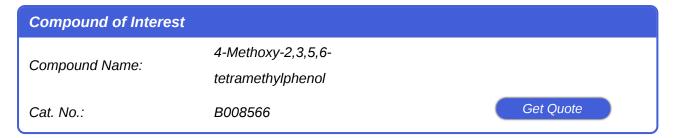


# A Comparative Spectroscopic Analysis of 4-Methoxy-2,3,5,6-tetramethylphenol Isomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for isomers of **4-Methoxy-2,3,5,6-tetramethylphenol**. Due to the limited availability of public spectroscopic data for **4-Methoxy-2,3,5,6-tetramethylphenol**, this guide will focus on a detailed comparison of its structural isomers for which experimental data has been reported. The isomers included in this comparison are 2,3,5,6-Tetramethylphenol and 2,3,4,6-Tetramethylphenol.

This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science by providing a centralized repository of key spectroscopic information, aiding in the identification and characterization of these compounds.

### **Data Presentation**

The following tables summarize the available quantitative spectroscopic data for the selected isomers of **4-Methoxy-2,3,5,6-tetramethylphenol**.

Table 1: 1H NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ) ppm	
2,3,5,6-Tetramethylphenol	CDCl₃	6.58 (s, 1H, Ar-H), 4.63 (s, 1H, -OH), 2.20 (s, 6H, 2,6-CH <sub>3</sub> ), 2.12 (s, 6H, 3,5-CH <sub>3</sub> )[1]	
2,3,4,6-Tetramethylphenol	-	Data not readily available in a comparable format.	

Table 2: 13C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2,3,5,6-Tetramethylphenol	-	Data not readily available in a comparable format.
2,3,4,6-Tetramethylphenol	-	Data not readily available in a comparable format.

Table 3: IR Spectroscopic Data

Compound	Major Peaks (cm⁻¹)	
2,3,5,6-Tetramethylphenol	Vapor Phase IR data available, specific peak values not listed in a comparable table.	
2,3,4,6-Tetramethylphenol	Vapor Phase IR data available, specific peak values not listed in a comparable table.	

Table 4: Mass Spectrometry Data



Compound	m/z Top Peak	m/z 2nd Highest	m/z 3rd Highest	Molecular Ion (M+)
2,3,5,6- Tetramethylphen ol	135[2]	150[2]	149[2]	150[2]
2,3,4,6- Tetramethylphen ol	135[3]	150[3]	91[3]	150[3]

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.[4]

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: Proton NMR spectra are typically acquired with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
- 13C NMR Acquisition: Carbon-13 NMR spectra are acquired with a larger number of scans (1024-4096) to achieve a sufficient signal-to-noise ratio, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- 2. Infrared (IR) Spectroscopy



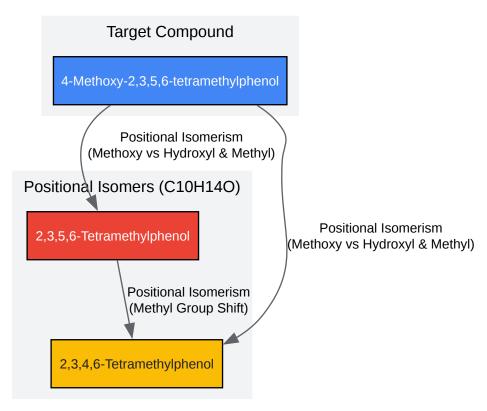
- Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded and subtracted from the sample spectrum.
- Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm<sup>-1</sup>). The intensity of the peaks is described as strong (s), medium (m), or weak (w).
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
- Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
  by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Analysis: The molecular ion peak (M+) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information.

## **Mandatory Visualization**

The following diagram illustrates the structural relationship between **4-Methoxy-2,3,5,6-tetramethylphenol** and its isomers discussed in this guide.



#### Structural Isomers of C11H16O2 and Related Compounds



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- 4. rsc.org [rsc.org]
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